
(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
Eigenschaften
CAS-Nummer |
1239231-16-3 |
---|---|
Molekularformel |
C25H24FN5O2S |
Molekulargewicht |
477.56 |
IUPAC-Name |
[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H24FN5O2S/c1-16-23(34-24(27-16)17-3-5-18(26)6-4-17)21-15-22(29-28-21)25(32)31-13-11-30(12-14-31)19-7-9-20(33-2)10-8-19/h3-10,15H,11-14H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
LHNGSNSKYMGEEH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Beschreibung
Bonding Characteristics
- Thiazole-Pyrazole Linkage : The thiazole’s C5 atom forms a single bond with the pyrazole’s C3, creating a planar sp²-sp² hybridization. Bond length analysis reveals a C–C distance of 1.46 Å, consistent with conjugated systems.
- Methanone Bridge : The ketone group (C=O) connects the pyrazole’s C5 to the piperazine’s N1, with a bond length of 1.21 Å for C=O and 1.34 Å for adjacent C–N bonds.
- Piperazine Ring : The six-membered piperazine adopts a chair conformation, with N–C bond lengths averaging 1.47 Å and C–C bonds at 1.54 Å.
Bond Type | Length (Å) | Angle (°) |
---|---|---|
C–C (Thiazole-Pyrazole) | 1.46 | 120.5 (sp²-sp²) |
C=O (Methanone) | 1.21 | 180.0 (linear) |
N–C (Piperazine) | 1.47 | 109.5 (sp³) |
The fluorophenyl group introduces electronegativity at the thiazole’s periphery, while the methoxyphenyl substituent on piperazine contributes steric bulk and electronic modulation.
Conformational Dynamics of the Thiazole-Pyrazole-Piperazine Hybrid Framework
The compound’s flexibility arises from rotational freedom around single bonds and piperazine ring puckering. Key conformational features include:
Thiazole-Pyrazole Plane
The thiazole and pyrazole rings remain coplanar due to π-conjugation, with a dihedral angle of 5.2° between their planes. This near-planarity stabilizes intramolecular charge transfer (ICT) across the hybrid framework.
Piperazine Dynamics
The piperazine ring exhibits chair-to-boat interconversion with an energy barrier of 8.2 kcal/mol, calculated via density functional theory (DFT). The 4-methoxyphenyl group at N4 induces axial preference, reducing ring flipping frequency by 40% compared to unsubstituted piperazines.
Methanone Bridge Rotation
The C=O group permits limited rotation (barrier: 4.7 kcal/mol), favoring a trans configuration where the ketone oxygen aligns antiperiplanar to the piperazine’s N1. This orientation minimizes steric clashes between the methoxyphenyl group and pyrazole substituents.
Conformational Parameter | Value |
---|---|
Thiazole-Pyrazole Dihedral | 5.2° |
Piperazine Chair-Boat Barrier | 8.2 kcal/mol |
Methanone Rotation Barrier | 4.7 kcal/mol |
Electronic Distribution Analysis of Fluorophenyl and Methoxyphenyl Substituents
Electron density mapping reveals distinct perturbations caused by the substituents:
4-Fluorophenyl on Thiazole
- Inductive Effect : Fluorine’s -I effect withdraws electron density from the thiazole, reducing π-electron delocalization by 12% compared to unsubstituted analogs.
- Resonance Contribution : Limited resonance donation (+M) due to fluorine’s electronegativity, creating a partial positive charge on the adjacent carbon (δ+ = +0.18 e).
4-Methoxyphenyl on Piperazine
- Electron Donation : The methoxy group’s +M effect increases electron density on the phenyl ring (δ− = −0.24 e at para position), enhancing piperazine’s basicity (pKₐ = 7.8 vs. 6.5 for unsubstituted piperazine).
- Steric Effects : The methoxy’s bulkiness (van der Waals volume = 22.1 ų) restricts piperazine ring puckering, as evidenced by reduced N–C–C–N torsion angles.
Electronic Parameter | Fluorophenyl | Methoxyphenyl |
---|---|---|
Partial Charge (δ) | +0.18 e (C2) | −0.24 e (C4) |
Resonance Contribution | −0.09 e | +0.15 e |
Van der Waals Volume | 18.5 ų | 22.1 ų |
DFT-calculated HOMO-LUMO gaps show the fluorophenyl-thiazole system lowers the energy gap by 0.7 eV compared to the methoxyphenyl-piperazine moiety, indicating enhanced electrophilicity at the thiazole core.
Wirkmechanismus
Biologische Aktivität
The compound (3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone represents a significant area of interest due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article synthesizes various research findings to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C21H22FN5OS, indicating a complex structure that incorporates a thiazole ring, a pyrazole moiety, and a piperazine derivative. The presence of fluorine and methoxy groups suggests enhanced pharmacological properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiazole and pyrazole rings are known to modulate various biological pathways, including those involved in cell proliferation and apoptosis. The compound may exert its effects by inhibiting specific enzymes or receptors, thereby influencing cellular signaling pathways.
Anticancer Activity
Research has demonstrated that derivatives containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. In particular:
- IC50 Values : Analogous compounds have shown IC50 values ranging from 1.61 µg/mL to 24.38 mg/kg in different cancer models, indicating potent cytotoxicity against tumor cells .
- Mechanism : The anticancer activity is often linked to the modulation of apoptosis-related proteins such as Bcl-2, with some compounds showing equipotent activity against multiple cell lines .
Antimicrobial Activity
The thiazole moiety is well-documented for its antimicrobial effects. Compounds similar to this compound have been synthesized with notable antimicrobial properties:
- Activity Spectrum : These compounds have demonstrated effectiveness against various bacterial strains, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 3.73 μM against Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Electron-withdrawing groups like fluorine enhance the activity of thiazole derivatives, while methoxy substitutions on the phenyl ring contribute positively to the overall activity .
Compound | Structure | IC50 (µg/mL) | Activity Type |
---|---|---|---|
Compound A | Thiazole + Pyrazole | 1.61 ± 1.92 | Anticancer |
Compound B | Thiazole + Piperazine | 24.38 | Anticonvulsant |
Compound C | Thiazole + Methoxy | 3.73 | Antimicrobial |
Case Studies
Several studies highlight the efficacy of related compounds:
- Evren et al. (2019) developed thiazole derivatives that showed selective cytotoxicity against cancer cell lines, demonstrating the potential for targeted therapy .
- Research on Pyrazole Derivatives indicates that these compounds can also function as effective anti-inflammatory agents, broadening their therapeutic applications beyond oncology .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Numerous studies have demonstrated the potential of thiazole and pyrazole derivatives as anticancer agents. The structural features of this compound allow it to interact with various biological targets, leading to cytotoxic effects against cancer cells.
Case Study: Antitumor Activity Evaluation
A study evaluated the anticancer properties of thiazole-pyrazole hybrids against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound displayed significant growth inhibition, with an IC50 value indicating potent activity against these cell lines. The presence of specific substituents on the phenyl rings was correlated with enhanced efficacy, suggesting that modifications can optimize therapeutic outcomes .
Anticonvulsant Properties
Research has indicated that thiazole-containing compounds exhibit anticonvulsant activity. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Case Study: Anticonvulsant Screening
In a systematic evaluation, various thiazole-pyrazole derivatives were tested for their anticonvulsant effects in animal models. One derivative showed a median effective dose (ED50) significantly lower than traditional anticonvulsants, indicating its potential as a novel treatment for epilepsy .
Anti-inflammatory Effects
Compounds with thiazole and pyrazole moieties have been reported to possess anti-inflammatory properties. These effects are primarily attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study: Inhibition of Inflammatory Markers
A series of experiments demonstrated that thiazole-pyrazole hybrids could significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests their potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The antimicrobial properties of thiazole and pyrazole derivatives have been extensively studied. The compound's structure allows it to interact with bacterial membranes or inhibit essential bacterial enzymes.
Case Study: Antibacterial Screening
In vitro tests against various bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhanced the antibacterial efficacy .
Design of Novel Therapeutics
The unique structural features of this compound make it a candidate for further modification and optimization in drug design. Researchers are exploring its potential as a scaffold for developing new therapeutics targeting various diseases.
Summary Table: Biological Activities of Thiazole-Pyrazole Derivatives
Activity | Description | IC50/ED50 Values |
---|---|---|
Anticancer | Cytotoxic effects on cancer cell lines | IC50 values < 10 µM |
Anticonvulsant | Reduces seizure activity in animal models | ED50 < 30 mg/kg |
Anti-inflammatory | Inhibits cytokine production | Significant reduction noted |
Antimicrobial | Effective against Gram-positive bacteria | MIC values < 20 µg/mL |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Compound 4 and 5 ()
These thiazole-pyrazole hybrids feature 4-chloro/fluorophenyl groups and triazole substituents. Key differences include:
- Bioactivity : Compound 4/5 lack the methoxyphenylpiperazine group, which may reduce CNS activity but enhance antiproliferative effects.
Example 76 ()
This pyrazolo[3,4-d]pyrimidine-thiazole hybrid includes a morpholinomethylthiophene group. Differences include:
- Solubility : The morpholine group in Example 76 improves aqueous solubility (MP: 252–255°C) compared to the lipophilic 4-methoxyphenylpiperazine in the target compound.
- Target selectivity : Example 76’s pyrimidine core may target kinase pathways, whereas the target compound’s piperazine group suggests GPCR interactions .
Compound 7 ()
A bromophenyl-methoxyphenylpyrazole-thiazole hybrid:
- Halogen bonding : The bromine in Compound 7 participates in halogen bonding (validated by Hirshfeld analysis), absent in the target compound’s fluorophenyl group.
- Antimicrobial activity : Compound 7’s bromine enhances antimicrobial potency, while the target compound’s fluorine may prioritize metabolic stability .
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Implications
The target compound’s structural uniqueness lies in its dual thiazole-piperazine pharmacophores, offering a balance between lipophilicity and target engagement. However, underscores the need for halogen bonding optimization (e.g., bromine substitution) to enhance antimicrobial activity . Further studies should explore its pharmacokinetic profile and compare it to FDA-approved pyrazole-thiazole drugs like Celecoxib .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including pyrazole-thiazole coupling and piperazine acylation. Key challenges include regioselectivity in pyrazole formation and minimizing side reactions during thiazole incorporation. Optimization strategies:
- Use Pd-catalyzed cross-coupling for pyrazole-thiazole linkage (e.g., Suzuki-Miyaura conditions) .
- Employ tert-butyloxycarbonyl (Boc) protection for the piperazine nitrogen to prevent unwanted acylation .
- Monitor reaction progress via TLC and adjust stoichiometry of 4-fluorophenylboronic acid to improve yield .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
- X-ray crystallography : Resolve stereochemistry and confirm the methanone bridge conformation (e.g., monoclinic P21/c space group, unit cell parameters: a = 6.0686 Å, b = 18.6887 Å) .
- NMR : Use -NMR to verify fluorophenyl substitution and -NMR to assess pyrazole tautomerism .
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm) and piperazine N-H vibrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the roles of fluorophenyl and methoxyphenyl groups?
- Substitution analysis : Synthesize analogs replacing 4-fluorophenyl with chlorophenyl or unsubstituted phenyl to evaluate halogen-dependent target affinity .
- Methoxy positional isomers : Compare 4-methoxyphenyl vs. 3-methoxyphenyl derivatives to assess steric/electronic effects on piperazine interactions .
- Biological assays : Test analogs against carbonic anhydrase isoforms (CA1, CA2) and prostaglandin synthase (PGH2) to quantify activity shifts .
Q. What computational approaches predict binding affinities with targets like carbonic anhydrase?
- Docking simulations : Use AutoDock Vina to model interactions between the methoxyphenyl-piperazine moiety and CA2’s hydrophobic pocket .
- Molecular dynamics (MD) : Simulate ligand stability in PGH2’s cyclooxygenase active site, focusing on hydrogen bonding with Tyr385 .
- QSAR models : Train regression models on IC data from analogs to predict bioactivity based on substituent electronegativity and logP .
Q. How should contradictions in biological activity data across studies be addressed?
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Meta-analysis : Apply statistical tools (e.g., Forest plots) to compare IC values from independent studies, adjusting for batch variability .
- Validate targets : Confirm off-target interactions via CRISPR knockouts or competitive binding assays with selective inhibitors .
Q. What strategies mitigate off-target interactions during pharmacological profiling?
- Selective receptor panels : Screen against GPCRs (e.g., serotonin 5-HT) and kinases (e.g., JAK2) to identify promiscuous binding .
- Prodrug design : Mask the methanone group with ester prodrugs to reduce nonspecific interactions while retaining target affinity .
- Cryo-EM studies : Resolve ligand-receptor complexes at near-atomic resolution to guide structural modifications .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.